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ntcA protein

Transcriptional regulation Allostery Cyanobacteria

The ntcA protein (CAS 147785-30-6) is a sequence-specific DNA-binding transcription factor belonging to the CRP-FNR superfamily of bacterial regulators, isolated from the cyanobacterium Synechococcus. It functions as a global nitrogen control regulator, required for full expression of proteins subject to ammonium repression in cyanobacteria.

Molecular Formula C6H6N2O2S
Molecular Weight 0
CAS No. 147785-30-6
Cat. No. B1176382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamentcA protein
CAS147785-30-6
SynonymsntcA protein
Molecular FormulaC6H6N2O2S
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ntcA Protein (CAS 147785-30-6) Procurement Guide: Why This Cyanobacterial Global Nitrogen Regulator Demands Source Verification


The ntcA protein (CAS 147785-30-6) is a sequence-specific DNA-binding transcription factor belonging to the CRP-FNR superfamily of bacterial regulators, isolated from the cyanobacterium Synechococcus [1]. It functions as a global nitrogen control regulator, required for full expression of proteins subject to ammonium repression in cyanobacteria [1]. The protein has a molecular weight of approximately 24,817 Da (Synechococcus) or ~25 kDa, and homologs are conserved across all major cyanobacterial lineages with 77–79% sequence identity in the DNA-binding domain [2]. NtcA serves as a receptor for the nitrogen-starvation signal 2-oxoglutarate (2-OG), activating transcription of nitrogen assimilation genes, heterocyst differentiation genes, and nitrogen fixation genes in response to nitrogen limitation [3].

1
Source-verified cyanobacterial transcription factor (Synechococcus/Anabaena origin)
2
2-Oxoglutarate (2-OG) sensor for nitrogen-starvation signaling studies
3
PipX-dependent coactivation mechanism requires verified protein interaction

Why Interchanging ntcA Protein (CAS 147785-30-6) with Other CRP-Family Transcription Factors Fails: Selectivity and Functional Integrity Considerations


The ntcA protein cannot be functionally replaced by other CRP-family transcription factors such as the cAMP receptor protein (CRP/CAP) from E. coli or the nitrogen regulator NtrC from enteric bacteria, despite shared structural architecture. NtcA is uniquely activated by the metabolite 2-oxoglutarate rather than cAMP, and the 2-OG binding pocket in NtcA's effector-binding domain uses a distinct pattern of interactions compared to the cAMP-binding pocket of CRP [1]. Furthermore, NtcA recognizes a specific palindromic consensus DNA sequence (GTAN8TAC) that is not bound by CRP or other family members [2]. Even within cyanobacteria, the PipX co-activator protein is required for full NtcA activity at promoters with imperfect NtcA-binding sites, an interaction absent in non-cyanobacterial systems [3]. Procurement of the correct NtcA protein from a verified source organism (e.g., Synechococcus sp.) is therefore essential for reproducible nitrogen regulation experiments.

Target
NtcA (Cyanobacterial)
Activated by 2-oxoglutarate; binds GTAN8TAC consensus; requires PipX coactivator.
Potential Substitute
CRP / NtrC (Enterobacteria)
cAMP-dependent or phosphorylation-driven; distinct DNA consensus; no PipX homolog.
Effector mismatch
NtcA uses 2-OG (graded activation), while CRP requires cAMP (binary switch). Functional substitution may not replicate nitrogen-responsive transcription.
DNA-binding specificity mismatch
NtcA recognizes GTAN8TAC with 8-bp central spacer; CRP requires TGTGA-N6-TCACA. Promoter recognition may not transfer, altering regulon-wide gene activation patterns.
Coactivator absence
PipX interaction (Kd ~80–85 nM) is unique to cyanobacterial NtcA; enterobacterial CRP lacks this regulatory layer. Experiments depending on PipX-dependent activation require verified NtcA.

ntcA Protein (CAS 147785-30-6) Quantitative Differentiation: Head-to-Head Evidence for Scientific Selection


Allosteric Activation Mechanism Differentiates NtcA from CRP: Apoform DNA-Binding Competence vs. Strict Effector Dependence

NtcA binds DNA even in its apoform (without effector), whereas CRP (the paradigm of the CRP-FNR family) requires cAMP to transition from an off-state to an on-state for DNA binding. Crystallographic analysis reveals that NtcA's C-helices adopt a partially active conformation in the absence of 2-OG, while CRP's DNA-binding F-helices are misaligned without cAMP. Three crystal structures of NtcA from Anabaena—apoform, 2-OG-bound, and 2,2-difluoropentanedioic acid-bound (PDB: 3LA7, 3LA2, 3LA3)—demonstrate that 2-OG binding induces a tighter coiled-coil conformation of the C-helices, enhancing DNA-binding activity rather than serving as a binary on/off switch [1]. This contrasts with CRP, whose crystal structures show a pronounced off-to-on conformational transition upon cAMP binding [2].

Allosteric Mechanism
Head-to-head
Graded activation (apoform DNA-competent) vs. binary cAMP switch
Supports nitrogen homeostasis model selection
Crystal structures confirm C-helix pre-alignment without effector
Transcriptional regulation Allostery Cyanobacteria

2-Oxoglutarate Enhances NtcA DNA Binding Affinity: 5-Fold Increase for Synechococcus glnA Promoter

The binding affinity of NtcA for the glnA promoter from Synechococcus sp. PCC 7942 is increased five-fold by 2-oxoglutarate, as measured by in vitro band-shift assay in the presence of Mg²⁺ ions. The 2-OG effect peaked at approximately 0.6 mM, a physiological concentration under nitrogen-limiting conditions [1]. In a separate study using NtcA from Microcystis aeruginosa PCC 7806 on the mcyA promoter, 2-OG increased affinity by 2.5-fold, peaking at 0.8 mM [2]. These quantitative enhancements are specific: the effect could be partially reproduced by 3-oxoglutarate but not by oxaloacetate or glutamate [1].

2-OG Enhancement
Cross-study
5-fold affinity increase (glnA, 0.6 mM 2-OG); 2.5-fold (mcyA)
Verifiable activity benchmark for lot acceptance
Promoter-context-dependent magnitude; requires Mg2+
DNA binding affinity 2-oxoglutarate Band-shift assay

PipX Coactivator Binds NtcA with Kd ≈ 80–85 nM, an Interaction Absent from CRP and PII Regulatory Systems

Surface plasmon resonance (SPR) analysis of Synechocystis PCC 6803 proteins shows that PipX binds to NtcA with high affinity (Kd ≈ 80–85 nM), absolutely requiring 2-oxoglutarate. This interaction is much tighter than PipX binding to the PII protein (Kd significantly higher; PII acts as a PipX-sequestering protein under nitrogen-rich conditions) [1]. In contrast, the canonical CRP transcription factor from E. coli has no known PipX homolog and its coactivation mechanisms are fundamentally different—CRP interacts directly with RNA polymerase α-subunit without an intermediary coactivator protein [2]. The NtcA-PipX interaction is structurally validated by recent crystal structures of the PipX–NtcA–DNA ternary complex, which demonstrate that PipX does not contact DNA directly but stabilizes the active, DNA-binding-competent conformation of NtcA and facilitates RNA polymerase recruitment [3].

PipX Coactivation
Head-to-head
NtcA-PipX Kd ≈ 80–85 nM (SPR); PII-PipX much weaker
Confirms unique cyanobacterial coactivation integrity
Ternary complex structure validates RNAP recruitment role
Protein-protein interaction PipX Surface plasmon resonance

NtcA Promoter Binding Affinity Spans Over 50-Fold Across the Regulon (Kd = 27 nM to 1.4 μM), Determining Differential Gene Activation Thresholds

Systematic determination of dissociation constants for NtcA binding to native promoters in Synechococcus sp. PCC 7942 revealed Kd values ranging from 27 nM (glnA promoter) to approximately 1.4 μM (glnB promoter)—a 52-fold affinity range [1]. The consensus NtcA-binding site (GTAN8TAC) with optimal flanking A/T-rich sequences yields the highest affinity; deviations in the GTN10AC core drastically decrease or abolish binding [1]. In comparison, the E. coli CRP binds its consensus DNA site with Kd ≈ 0.1–1 nM in the presence of cAMP, but shows essentially no binding without cAMP [2]. The graded affinity landscape of NtcA across its regulon enables hierarchical gene activation as 2-OG accumulates, a regulatory feature not exhibited by the more binary CRP system.

Promoter Affinity Range
Class-level
Kd 27 nM (glnA) to ~1.4 µM (glnB) — 52-fold range across regulon
Enables hierarchical gene activation modeling
Graded affinity landscape differs from binary CRP binding
Promoter binding affinity Dissociation constant Nitrogen regulon

ntcA Null Mutant Phenotype: Complete Loss of Growth on Nitrate and Dinitrogen, Absence of Heterocyst Differentiation, and Impaired Nitrogenase Gene Rearrangement

An ntcA null mutant of the heterocyst-forming cyanobacterium Anabaena sp. PCC 7120, constructed by insertional inactivation with an omega Spr-Smr cassette, shows: (1) inability to grow with nitrate or atmospheric dinitrogen as sole nitrogen source (growth only on ammonium); (2) complete absence of heterocyst formation; (3) failure to rearrange nifD or fdxN elements after nitrogen step-down induction; (4) absence of the 1.7-kb glnA transcript characteristic of nitrogen-depleted wild-type cells; and (5) normal rbcLS expression, confirming phenotype specificity [1]. Complementation with the ntcA gene plus 251 bp of upstream sequence fully restores the wild-type phenotype, while a construct with only 87 bp upstream sequence provides only partial complementation, confirming the requirement for proper ntcA regulatory sequences [1]. In Synechococcus, ntcA mutants similarly show a pleiotropic nitrogen-assimilation-minus phenotype; a 3.1 kb DNA fragment complements the mutation, localized to a ~0.4 kb BamHI-HindIII genomic region [2].

Null Mutant Phenotype
Class-level
No growth on NO3- or N2; zero heterocysts; no nif rearrangement
Defines NtcA as essential nitrogen master switch
Full complementation requires 251 bp upstream sequence
Mutant phenotype Heterocyst differentiation Nitrogen fixation

NtcA Consensus DNA-Binding Sequence (GTAN8TAC) Is Distinct from Other CRP-Family Members, Enabling Exquisite Target Gene Specificity Across Cyanobacterial Genomes

In vitro SELEX and systematic mutagenesis identified the optimal NtcA-binding sequence as the eight-base palindrome TGTA–N8–TACA (consensus: GTAN8TAC) [1]. Bases 2 and 3 in each four-nucleotide half-site are crucial for binding and are highly conserved across natural NtcA-binding sites [1]. ChIP-seq analysis in Anabaena sp. PCC 7120 identified 2,424 NtcA-binding target regions genome-wide, ascribed to 2,153 genes, with canonical sites centered at approximately 41.5 nucleotides upstream of transcription start points [2]. In contrast, the E. coli CRP consensus is TGTGA–N6–TCACA, with the core TG–N6–CA motif and different half-site spacing (6 bp vs. 8 bp for NtcA) [3]. NtcA and CRP from Synechocystis PCC 6803 exhibit mutually exclusive binding to their cognate promoters (CRP to cccS; NtcA to glnA, glnN) despite partial cross-binding to each other's regulons, confirming distinct DNA-binding specificity [4].

DNA Consensus Sequence
Head-to-head
GTAN8TAC (NtcA) vs. TGTGA-N6-TCACA (CRP); 2,424 genomic sites
Sequence-specific QC check for recombinant protein activity
ChIP-seq confirms exclusive promoter occupancy pattern
DNA-binding specificity Consensus sequence ChIP-seq

ntcA Protein (CAS 147785-30-6) Application Scenarios: Where Verified NtcA Delivers Definitive Experimental Value


Nitrogen Starvation Gene Expression Regulation in Cyanobacteria

Verified NtcA protein is essential for in vitro transcription reconstitution assays studying nitrogen step-down responses. The 5-fold enhancement of DNA binding by 2-OG at 0.6 mM [1] provides a quantifiable benchmark for validating NtcA activity in electrophoretic mobility shift assays (EMSA). SPR-measured promoter-specific Kd values (27 nM for glnA vs. ~1.4 μM for glnB) [2] enable dose-response modeling of hierarchical gene activation across the nitrogen regulon. Users requiring consistent NtcA-dependent in vitro transcription from glnA or ntcA promoters must verify that 2-OG enhances activity in the presence of Mg²⁺ and PipX.

Heterocyst Differentiation and Nitrogen Fixation Research

In heterocyst-forming cyanobacteria such as Anabaena PCC 7120, NtcA is required for heterocyst development and nitrogenase gene rearrangement [3]. NtcA protein with verified DNA-binding specificity to the GTAN8TAC consensus [4] is required for ChIP-seq validation of NtcA target regions (2,424 binding sites across 2,153 genes) [5]. Complementation studies demand NtcA capable of restoring wild-type heterocyst frequency and nifHDK expression in ntcA null mutants. Incomplete complementation with constructs containing only 87 bp of upstream sequence (vs. full restoration with 251 bp) [3] establishes the quantitative requirement for proper NtcA expression constructs.

Cyanobacterial Biotechnology and Metabolic Engineering

NtcA is a key target for metabolic engineering of cyanobacteria for biofuel and bioproduct synthesis, as it controls the C/N balance that determines carbon flux toward storage polymers under nitrogen limitation [6]. The NtcA-PipX interaction (Kd ≈ 80–85 nM) [7] is a crucial regulatory node; engineering PipX variants or PII-PipX-NtcA network components requires NtcA protein with verified PipX-binding affinity. Industrial strain development programs that manipulate ntcA expression levels require procurement of NtcA with confirmed 2-OG responsiveness (≥2.5-fold enhancement at 0.8 mM 2-OG) [8] to validate engineered regulatory circuits.

Environmental Nitrogen Monitoring and Biosensor Development

NtcA's function as a 2-oxoglutarate sensor makes it a candidate for whole-cell or cell-free biosensors detecting nitrogen status in environmental water samples. The graded response of NtcA to 2-OG concentration (peaking at 0.6–0.8 mM) [REFS-1, REFS-8] enables ratiometric biosensor designs. NtcA's ability to bind DNA even in the apoform [9] allows detection across a dynamic range of nitrogen availability, unlike binary sensors based on CRP/cAMP. Development of NtcA-based biosensors requires protein that has been validated for 2-OG-dependent DNA binding across multiple promoter contexts (glnA, mcyA, cccS).

Application
Selection Property
Validation Focus
Nitrogen starvation gene expression studies
2-OG-dependent DNA binding activity
Verify promoter-specific binding enhancement in EMSA
Heterocyst differentiation & nitrogen fixation research
GTAN8TAC consensus recognition
Confirm ChIP-seq target enrichment and complementation capacity
Cyanobacterial metabolic engineering
PipX interaction affinity
Validate SPR-derived binding kinetics in engineered circuits
Environmental nitrogen biosensor development
Apoform DNA binding competence
Test 2-OG concentration-dependent response across dynamic range
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